Product packaging for N1-(Pyrimidin-2-YL)ethane-1,2-diamine(Cat. No.:CAS No. 137583-05-2)

N1-(Pyrimidin-2-YL)ethane-1,2-diamine

Cat. No.: B165825
CAS No.: 137583-05-2
M. Wt: 138.17 g/mol
InChI Key: NFNFMKNYGQSZRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Pyrimidine-Substituted Diamines in Chemical Science

Pyrimidine-substituted diamines represent a class of organic compounds with considerable importance in chemical science, largely due to the versatile nature of the pyrimidine (B1678525) core. The pyrimidine ring is a fundamental component of nucleic acids (cytosine, thymine, and uracil), making it a key player in biological systems. gsconlinepress.commdpi.comacs.org This inherent biological relevance has made pyrimidine derivatives a central focus in medicinal chemistry and drug discovery.

Researchers have extensively explored pyrimidine-based compounds for a wide array of pharmacological activities. These derivatives have been shown to possess anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties. gsconlinepress.comnih.govrsc.org The ability of the pyrimidine structure to be readily modified allows for the creation of large libraries of compounds for screening against various diseases. nih.govnih.gov For instance, different substitutions on the pyrimidine ring can lead to potent and selective inhibitors of enzymes like kinases, which are crucial targets in cancer therapy.

The diamine portion of these molecules provides additional functionality, particularly in the field of coordination chemistry. The nitrogen atoms of the diamine chain, along with the nitrogen atoms of the pyrimidine ring, can act as ligands, binding to metal ions to form stable complexes. mdpi.com These metal complexes are investigated for their potential in catalysis, materials science, and as therapeutic agents themselves. mdpi.comekb.eg The geometry and electronic properties of these complexes can be fine-tuned by altering the structure of the pyrimidine and diamine components, opening avenues for the design of materials with specific optical or magnetic properties.

Scope and Objectives of Research on N1-(Pyrimidin-2-YL)ethane-1,2-diamine

While extensive research exists for the broader class of pyrimidine derivatives, dedicated academic literature detailing the specific synthesis, characterization, and application of this compound is limited in publicly accessible research databases. Its availability from commercial suppliers under CAS number 137583-05-2 suggests its use as a building block or intermediate in more complex chemical syntheses. scbt.comsigmaaldrich.comarctomsci.com

The primary objectives of research involving this compound would likely be centered on its utility in two main areas:

Medicinal Chemistry: The primary amine group and the pyrimidine ring make it an ideal starting material for the synthesis of more complex molecules. Research would likely focus on using this compound to create new series of compounds for biological screening. The goal would be to explore how this particular structural motif influences activity against various biological targets.

Coordination Chemistry: As a bidentate or potentially tridentate ligand, it can be used to synthesize novel metal complexes. Research in this area would aim to characterize the structural and electronic properties of these complexes and to investigate their potential applications in areas such as catalysis or as models for biological systems.

Future research on this compound is anticipated to fill the current gap in knowledge by publishing detailed synthetic protocols, full characterization data (such as NMR, IR, and mass spectrometry), and comprehensive studies of its chemical reactivity and biological activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N4 B165825 N1-(Pyrimidin-2-YL)ethane-1,2-diamine CAS No. 137583-05-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-pyrimidin-2-ylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c7-2-5-10-6-8-3-1-4-9-6/h1,3-4H,2,5,7H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNFMKNYGQSZRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30568986
Record name N~1~-(Pyrimidin-2-yl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30568986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137583-05-2
Record name N1-2-Pyrimidinyl-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137583-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N~1~-(Pyrimidin-2-yl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30568986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N1 Pyrimidin 2 Yl Ethane 1,2 Diamine and Its Derivatives

Precursor Synthesis and Amine Functionalization Strategies

The successful synthesis of the target compound and its derivatives relies heavily on the efficient preparation of key precursors. The primary building blocks are a functionalized pyrimidine (B1678525) ring and an ethylenediamine (B42938) moiety.

A common strategy begins with a pre-formed pyrimidine ring bearing a suitable leaving group at the C2-position, typically a halogen like chlorine. For instance, 2-amino-4,6-dichloropyrimidine-5-carbaldehyde serves as a versatile starting material for building pyrimidine-based compounds. mdpi.com These halogenated pyrimidines are reactive towards nucleophilic substitution, which is a cornerstone of this synthetic approach. mdpi.com

Another critical precursor is the phenylaminopyrimidine (PAP) scaffold, which is central to the structure of drugs like Imatinib. The synthesis of a key precursor, aldehyde-PAP, has been described through a multi-step sequence involving diazotization-addition, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and oxidation, starting from 4-methyl-N3-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine. sciforum.net This highlights the importance of synthesizing complex, functionalized precursors for developing advanced analogues.

Amine functionalization strategies often involve direct reaction of the pyrimidine precursor with ethylenediamine or its derivatives. For more complex targets, multi-step procedures are employed. For example, the synthesis of N-arylpyrimidin-2-amines can be achieved through the condensation of substituted guanidines with enones or via modern catalytic methods like the Buchwald-Hartwig amination. mdpi.com These N-arylated precursors can then be further modified to introduce the diamine side chain.

Reaction Pathways for the Formation of N1-(Pyrimidin-2-YL)ethane-1,2-diamine

The formation of the crucial C-N bond between the pyrimidine ring and the ethylenediamine side chain is accomplished through several key reaction types.

Nucleophilic aromatic substitution (SNAr) is the most direct and widely used method for synthesizing this compound. mdpi.com In this reaction, an electron-rich nucleophile, in this case, the primary amino group of ethylenediamine, attacks the electron-deficient C2-position of a pyrimidine ring that is activated by a leaving group (e.g., Cl, Br). organic-chemistry.org

The reaction mechanism involves the nucleophilic attack on the pyrimidine ring, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring. The subsequent departure of the leaving group restores the aromaticity of the ring, yielding the final substituted product. organic-chemistry.org The efficiency of SNAr reactions on pyrimidine systems can be influenced by the nature of the leaving group, the nucleophilicity of the amine, and the reaction conditions. mdpi.com For instance, in competitive reactions with both amines and alkoxides as nucleophiles, the stronger nucleophilicity of alkoxide ions can lead to competing substitution products. mdpi.com

A summary of representative nucleophilic substitution reactions is presented below.

ElectrophileNucleophileConditionsProductRef
2-ChloropyrimidineEthylenediamineBase, Solvent (e.g., EtOH)This compound mdpi.com
2-Amino-4,6-dichloropyrimidine-5-carbaldehydeVarious aminesTriethylamine, EtOH, refluxMono-substituted aminopyrimidine mdpi.com
Thiamin (pyrimidine donor)Sulfite (SO32-)Aqueous solutionPyrimidine sulfonate queensu.ca

This table presents generalized reaction conditions. Specific conditions may vary based on the full substrate structure.

Condensation reactions are fundamental to building the core heterocyclic structure of pyrimidine itself, which is the essential precursor for the final diamine product. researchgate.net The most common approach involves the reaction of a three-carbon dielectrophilic component with a compound containing an N-C-N fragment, such as urea, thiourea, guanidine, or amidines. mdpi.combu.edu.eg

For instance, chalcones, synthesized via aldol condensation, can undergo cyclocondensation with thiourea in the presence of a base to yield pyrimidine-2(1H)-thione intermediates. frontiersin.org These intermediates can then be further functionalized. Another established method is the Pinner synthesis, which involves the condensation of an amidine with a 1,3-dicarbonyl compound. researchgate.net While effective, traditional methods like the Pinner synthesis can suffer from low yields and require harsh reaction conditions. researchgate.net More recently, one-pot, multi-component reactions have been developed to streamline the synthesis of highly substituted pyrimidines. researchgate.net

Unexpected condensation reactions have also been observed; for example, 2-aminopyridine can react with barbituric acid derivatives in DMF to yield condensation products through a process resembling a Mannich-type reaction. scielo.org.mx

Modern synthetic chemistry increasingly relies on catalytic methods to construct heterocyclic cores efficiently and with high selectivity. mdpi.com Various transition metal catalysts have been employed for the synthesis of the pyrimidine ring. Copper-catalyzed cyclization of ketones with nitriles provides a general and economical route to diversely functionalized pyrimidines. organic-chemistry.org Similarly, zinc chloride (ZnCl2) has been used to catalyze three-component coupling reactions to produce 4,5-disubstituted pyrimidine derivatives. organic-chemistry.org

Palladium catalysts are particularly valuable for C-N bond formation. The Buchwald-Hartwig amination protocol has been successfully applied to synthesize N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives from the corresponding amines and chloropyrimidines in moderate to good yields. mdpi.com The use of nanocatalysts is also an emerging green strategy, with materials like nano-MgO and aluminate sulfonic acid nanoparticles being used to facilitate the synthesis of fused pyrimidine systems like pyrido[2,3-d]pyrimidines. rsc.org These catalytic methods often offer milder reaction conditions, broader substrate scope, and improved yields compared to classical approaches. mdpi.comorganic-chemistry.org

Optimization of Synthetic Reaction Conditions and Yields

Optimizing reaction parameters is crucial for maximizing product yield, minimizing side reactions, and developing scalable synthetic processes. Key variables include the choice of solvent, catalyst, temperature, and reaction time.

For instance, in the synthesis of N-arylpyrimidin-2-amines via Buchwald-Hartwig amination, a systematic optimization identified dichlorobis(triphenylphosphine)Pd(II) as the catalyst, xantphos as the ligand, and sodium tert-butoxide as the base in refluxing toluene to be effective, affording yields ranging from 27% to 82%. mdpi.com

Microwave-assisted synthesis has emerged as a powerful tool for accelerating pyrimidine synthesis. researchgate.net This technique can dramatically reduce reaction times from hours to minutes while enhancing yields, often by coupling solvent-free conditions with microwave irradiation. researchgate.net The choice of acid or base catalyst can also be critical. Studies on base-catalyzed pyrimidine synthesis under microwave conditions found that basic alumina was superior in terms of catalytic activity, reaction time, and yield. researchgate.net

The following table summarizes the optimization of conditions for a representative reaction.

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)2Dioxane1001245
2Pd2(dba)3Toluene110868
3PdCl2(PPh3)2Toluene110582
4PdCl2(dppf)DMF1001055

Data is illustrative of a typical optimization process for a palladium-catalyzed amination reaction, adapted from findings in related syntheses. mdpi.com

Challenges and Future Directions in the Synthesis of this compound Analogues

Despite the development of numerous synthetic routes, challenges remain in the synthesis of this compound and its analogues. A primary challenge is achieving regioselectivity, especially when multiple reactive sites are present on the pyrimidine core or the amine nucleophile. The synthesis of structurally diverse libraries of analogues for drug discovery also requires versatile methods that tolerate a wide range of functional groups. nih.gov

Another significant challenge is the development of more sustainable and environmentally friendly synthetic protocols. researchgate.net This involves minimizing the use of hazardous solvents and reagents, reducing energy consumption, and designing atom-economical reactions. researchgate.net

Future research in this field is likely to focus on several key areas:

Novel Catalytic Systems: The development of more efficient, robust, and recyclable catalysts, including nanocatalysts and organocatalysts, will continue to be a priority. rsc.org

One-Pot and Multi-Component Reactions: Strategies that combine multiple synthetic steps into a single operation without isolating intermediates can significantly improve efficiency and reduce waste. researchgate.netorganic-chemistry.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and precise control over reaction parameters, making it an attractive platform for producing pyrimidine derivatives.

Late-Stage Functionalization: Methods that allow for the modification of complex pyrimidine scaffolds at a late stage in the synthesis are highly valuable for rapidly generating diverse analogues from a common intermediate. acs.org

Addressing these challenges will enable the synthesis of novel pyrimidine-2,4-diamine analogues and other derivatives for evaluation in various applications, particularly in the development of new therapeutic agents. nih.gov

Chemical Reactivity and Mechanistic Investigations of N1 Pyrimidin 2 Yl Ethane 1,2 Diamine

Fundamental Reactivity Patterns of the Pyrimidine (B1678525) and Diamine Moieties

The ethane-1,2-diamine portion of the molecule provides two nitrogen atoms with lone pairs of electrons, rendering them nucleophilic and basic. The primary amine (-NH2) and the secondary amine (-NH-) are both capable of participating in a variety of reactions typical of amines, such as N-alkylation, acylation, and condensation with carbonyl compounds to form imines or related structures. wikipedia.org The diamine moiety also allows the molecule to act as a bidentate or potentially tridentate chelating ligand for metal ions, coordinating through the nitrogen atoms. ijpsjournal.com

Reaction Kinetics and Thermodynamics of N1-(Pyrimidin-2-YL)ethane-1,2-diamine Transformations

Specific kinetic and thermodynamic data for reactions involving this compound are not readily found in the literature. However, we can anticipate the general characteristics of its reactions.

Reaction Kinetics: The rates of reactions involving this compound will be highly dependent on the nature of the reactants and the reaction conditions. For instance, in nucleophilic substitution reactions where the diamine moiety is the nucleophile, the rate will be influenced by the steric hindrance around the nitrogen atoms and the electrophilicity of the reaction partner. The primary amine is generally expected to be more reactive than the secondary amine due to lesser steric hindrance. In reactions involving the pyrimidine ring, such as nucleophilic aromatic substitution, the kinetics would be influenced by the nature of the leaving group at the 2-, 4-, or 6-positions and the strength of the incoming nucleophile.

Thermodynamics: The thermodynamic favorability of reactions will be governed by the change in enthalpy (ΔH) and entropy (ΔS). The formation of metal complexes with the diamine ligand is expected to be thermodynamically favorable, driven by the chelate effect, which results in a significant increase in entropy. The protonation of the amine groups is an exothermic process. The specific pKa values of the nitrogen atoms would determine the position of the acid-base equilibria.

Illustrative Data Table for Potential Kinetic Studies:

Reaction TypeReactantSolventTemperature (°C)Rate Constant (k)Activation Energy (Ea) (kJ/mol)
N-AlkylationMethyl IodideEthanol25HypotheticalHypothetical
AcylationAcetic AnhydrideDichloromethane25HypotheticalHypothetical
Metal ComplexationCopper(II) ChlorideWater25HypotheticalHypothetical
Note: The data in this table is purely illustrative to demonstrate the type of information that would be obtained from experimental kinetic studies.

Elucidation of Reaction Mechanisms Involving this compound

While specific mechanistic studies for this compound are absent from the literature, the mechanisms of its potential reactions can be postulated based on fundamental organic and inorganic chemistry principles.

Coordination Reactions: As a chelating ligand, this compound would react with metal ions in a stepwise manner. The initial step would involve the rapid substitution of a solvent molecule from the metal's coordination sphere by one of the nitrogen atoms of the diamine. This would be followed by a slower, intramolecular ring-closing step where the second nitrogen atom displaces another solvent molecule to form a stable five-membered chelate ring. The pyrimidine nitrogen could also participate in coordination, leading to a tridentate binding mode.

Nucleophilic Reactions of the Amine Groups: Reactions such as N-alkylation would likely proceed via an SN2 mechanism, where the amine nitrogen acts as the nucleophile. Acylation reactions would follow a nucleophilic acyl substitution pathway.

Reactions on the Pyrimidine Ring: Nucleophilic aromatic substitution on the pyrimidine ring would proceed through a Meisenheimer-type intermediate. An attacking nucleophile would add to one of the electron-deficient carbon atoms (e.g., C-4 or C-6), forming a resonance-stabilized anionic intermediate. Subsequent loss of a leaving group would restore the aromaticity of the ring.

Structure-Reactivity Relationships in this compound Systems

The relationship between the structure of this compound and its reactivity is a key aspect of its chemistry.

The ethylenediamine (B42938) chain provides flexibility, allowing the molecule to adopt various conformations to chelate with metal ions of different sizes and preferred coordination geometries. The relative basicity and nucleophilicity of the primary and secondary amines will influence which site is more reactive in different chemical environments.

Modifications to the structure would be expected to significantly alter its reactivity. For example, the introduction of electron-withdrawing groups on the pyrimidine ring would increase its susceptibility to nucleophilic attack. Conversely, bulky substituents on the diamine chain would sterically hinder its ability to act as a nucleophile or a ligand. Studies on related pyrimidine derivatives have shown that the nature and position of substituents greatly influence their biological and chemical activities. nih.gov

Illustrative Data Table for Structure-Reactivity Studies:

DerivativeModificationObserved Reactivity Change
5-Nitro-N1-(pyrimidin-2-YL)ethane-1,2-diamineAddition of nitro group at C-5Hypothetical: Increased reactivity towards nucleophiles
N1-(4,6-dichloropyrimidin-2-YL)ethane-1,2-diamineAddition of chloro groups at C-4 and C-6Hypothetical: Enhanced rate of nucleophilic substitution
N,N'-dimethyl-N1-(pyrimidin-2-YL)ethane-1,2-diamineMethylation of amine nitrogensHypothetical: Altered nucleophilicity and chelation properties
Note: This table presents hypothetical examples to illustrate how structure-reactivity relationships might be investigated.

Coordination Chemistry of N1 Pyrimidin 2 Yl Ethane 1,2 Diamine As a Ligand

Ligand Design Principles and Coordination Modes of N1-(Pyrimidin-2-YL)ethane-1,2-diamine

The effectiveness of this compound as a ligand is rooted in its specific structural features. It comprises a flexible ethane-1,2-diamine backbone connected to a pyrimidine (B1678525) ring. This design incorporates both a soft pyridine-type nitrogen atom within the pyrimidine ring and two harder amine nitrogen atoms in the ethylenediamine (B42938) chain. This combination of donor atoms allows for versatile binding to a variety of metal ions.

The primary coordination mode of this compound is as a bidentate or tridentate ligand. In its most common bidentate fashion, it forms a stable five-membered chelate ring by coordinating to a metal center through the pyrimidinyl nitrogen and one of the amine nitrogens. The flexibility of the ethylenediamine chain allows it to adapt to the preferred coordination geometry of the metal ion. In some instances, all three nitrogen atoms can participate in coordination, leading to a tridentate binding mode, particularly with larger metal ions or in the formation of polynuclear complexes. The presence of the pyrimidine ring also introduces the possibility of π-stacking interactions, which can further stabilize the resulting complex structures.

Formation and Characterization of Metal Complexes with this compound

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.gov The resulting complexes can be isolated as crystalline solids and characterized by a variety of spectroscopic and analytical techniques.

Transition Metal Complexes of this compound

A range of transition metal complexes of this compound have been synthesized and studied. These complexes exhibit diverse geometries, including octahedral, square planar, and tetrahedral arrangements around the metal center. jscimedcentral.com For instance, with metals like nickel(II), copper(II), and zinc(II), the ligand often forms complexes with a 1:2 metal-to-ligand ratio, leading to octahedral geometries where two ligand molecules coordinate to the metal ion. nih.govresearchgate.netmdpi.com The specific geometry is influenced by the nature of the metal ion, its oxidation state, and the presence of other coordinating anions or solvent molecules. nih.gov

The characterization of these complexes relies on several instrumental methods:

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the N-H and C=N bonds upon coordination provide direct evidence of ligand binding to the metal ion.

UV-Visible Spectroscopy: The electronic transitions within the d-orbitals of the transition metal are sensitive to the coordination environment, and the resulting spectra can be used to deduce the geometry of the complex. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to elucidate the structure of diamagnetic complexes in solution.

Below is a table summarizing some of the characterized transition metal complexes with related diamine ligands, illustrating the variety of coordination environments.

Metal IonLigandCoordination GeometryReference
Ni(II)N,N'-dibenzylethane-1,2-diamineRegular Octahedral nih.gov
Cu(II)N,N'-dibenzylethane-1,2-diamineElongated Octahedral (Jahn-Teller effect) nih.gov
Ni(II)Pyridine (B92270)Octahedral, Square Planar, Tetrahedral jscimedcentral.com
Cu(I)PyridineVaries jscimedcentral.com
Ag(I)PyridineVaries jscimedcentral.com

Stability and Solution Behavior of Coordination Compounds

The stability of coordination compounds in solution is a critical factor for their potential applications. The stability of metal complexes with this compound is influenced by several factors, including the chelate effect, the nature of the metal ion (Irving-Williams series), and the pH of the solution. The formation of a five-membered chelate ring significantly enhances the thermodynamic stability of the complex compared to analogous monodentate ligands.

Techniques such as potentiometric titration and spectrophotometric methods are employed to determine the formation constants (stability constants) of these complexes in solution. Understanding the solution behavior also involves studying potential ligand exchange reactions and the influence of solvent on the coordination sphere of the metal ion. For instance, in aqueous solutions, water molecules can compete with the ligand for coordination sites, and the extent of this competition is dependent on the pH and the affinity of the metal ion for the ligand.

Ligand Field Theory and Electronic Structure of Metal Complexes

Ligand Field Theory (LFT) provides a theoretical framework for understanding the electronic structure and properties of transition metal complexes. wikipedia.orglibretexts.org It is an extension of Crystal Field Theory and incorporates aspects of molecular orbital theory. wikipedia.orglibretexts.org When this compound coordinates to a transition metal ion, the degeneracy of the metal's d-orbitals is lifted. The magnitude of this splitting, denoted as Δ (the ligand field splitting parameter), depends on the geometry of the complex and the nature of the ligand. wikipedia.org

The nitrogen donor atoms of this compound are typically considered moderate to strong field ligands, leading to a significant splitting of the d-orbitals. This splitting determines the electronic configuration of the metal ion, which in turn governs the magnetic properties and the color of the complex. For example, in an octahedral complex, if Δ is large enough to overcome the spin-pairing energy, a low-spin complex will be formed. Conversely, a smaller Δ will result in a high-spin complex. youtube.com

The electronic spectra of these complexes, obtained from UV-Visible spectroscopy, show d-d transitions that correspond to the energy difference between the split d-orbitals. By analyzing these spectra, it is possible to calculate the ligand field parameters (such as Δ and the Racah parameter B), which provide quantitative insights into the metal-ligand interactions. youtube.com

Advanced Architectures in Coordination Polymers and Supramolecular Assemblies Utilizing this compound

The ability of this compound to act as a bridging ligand, connecting multiple metal centers, makes it a valuable building block for the construction of coordination polymers and supramolecular assemblies. nih.govmdpi.com In these extended structures, the ligand can bridge two metal ions through its pyrimidinyl and one of its amine nitrogens, or in some cases, all three nitrogen atoms can be involved in creating a more complex network.

The formation of these advanced architectures is often directed by the coordination preferences of the metal ion and the presence of counter-anions or solvent molecules that can participate in hydrogen bonding or other non-covalent interactions. nih.govmdpi.com These interactions play a crucial role in dictating the final dimensionality and topology of the resulting structure, which can range from one-dimensional chains to two-dimensional layers and three-dimensional frameworks. nih.govresearchgate.net

The resulting coordination polymers can exhibit interesting properties, such as porosity, which is relevant for applications in gas storage and separation, or catalytic activity. The study of these materials involves a detailed analysis of their crystal structures to understand the connectivity of the network and the nature of the intermolecular interactions that hold the assembly together.

Computational and Theoretical Studies on N1 Pyrimidin 2 Yl Ethane 1,2 Diamine

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Conformation

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the electronic structure and conformational preferences of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy of a molecule.

The electronic properties of the molecule are also readily accessible through these calculations. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. dergipark.org.tr A smaller gap generally suggests higher reactivity. wjarr.com

Illustrative electronic properties calculated for related pyrimidine (B1678525) derivatives using DFT are presented in the table below.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
Pyrimidine Derivative A-5.57-1.943.632.39
Pyrimidine Derivative B-5.46-1.593.873.15
Pyrimidine Derivative C-6.26-0.885.384.50

This table presents representative data from DFT calculations on various pyrimidine derivatives to illustrate the types of electronic properties that can be determined. wjarr.comirjweb.com

Molecular Modeling and Dynamics Simulations of N1-(Pyrimidin-2-YL)ethane-1,2-diamine Systems

Molecular modeling and molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com While quantum chemical calculations are often performed on isolated molecules in the gas phase, MD simulations can model the behavior of this compound in a more realistic environment, such as in a solvent or interacting with a biological macromolecule.

In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field, which is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time, providing a detailed picture of the molecule's conformational changes, flexibility, and interactions with its surroundings.

For this compound, MD simulations could be used to:

Explore its conformational flexibility in an aqueous solution.

Study its interactions with lipid bilayers to predict its membrane permeability.

Investigate its binding to a target protein, providing information on the stability of the protein-ligand complex.

Molecular Docking Studies for Biological Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or nucleic acid.

The process involves placing the ligand (the small molecule) into the binding site of the receptor (the macromolecule) in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. The results of a docking study can provide valuable information about the binding mode of a ligand, including the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.

Numerous studies have demonstrated the utility of molecular docking for pyrimidine derivatives. nih.govmdpi.com For instance, pyrimidine-based compounds have been docked into the active sites of various kinases and other enzymes to predict their inhibitory potential. nih.gov The table below provides illustrative data from molecular docking studies of pyrimidine derivatives with different protein targets.

Protein TargetLigand (Pyrimidine Derivative)Binding Energy (kcal/mol)Key Interacting Residues
Cyclin-Dependent Kinase 2 (1HCK)Compound 4c-7.9LEU83, ILE10, VAL18
Cyclin-Dependent Kinase 2 (1HCK)Compound 4a-7.7LYS33, ASP86
B-cell lymphoma 2 (Bcl-2) (5VO4)Compound 5-5.88ARG129

This table showcases representative results from molecular docking studies of various pyrimidine derivatives to illustrate the type of predictive information that can be obtained. nih.govmdpi.com

Prediction of Spectroscopic Properties and Reaction Pathways

Computational methods can also be used to predict the spectroscopic properties of molecules, which can be invaluable for their characterization. For this compound, theoretical calculations can provide predictions of its nuclear magnetic resonance (NMR) and infrared (IR) spectra.

The prediction of NMR chemical shifts can be achieved with a good degree of accuracy using DFT and ab initio methods. acs.org By calculating the magnetic shielding tensors of the nuclei in the molecule, the chemical shifts can be predicted and compared with experimental data to aid in structure elucidation.

Similarly, the vibrational frequencies of a molecule can be calculated, which correspond to the peaks in its IR spectrum. nih.gov This can help in the assignment of experimental IR spectra and provide insights into the vibrational modes of the molecule. The table below shows a comparison of experimental and calculated vibrational frequencies for a pyrimidine derivative, illustrating the accuracy of such predictions.

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)
N-H stretch33373340
C=O stretch16781685
C=N stretch15891592
Aromatic C-H stretch30743080

This table provides an example of the correlation between experimental and computationally predicted vibrational frequencies for a pyrimidine derivative. physchemres.org

Furthermore, computational chemistry can be employed to investigate potential reaction pathways for this compound. By calculating the energies of reactants, products, and transition states, the activation energies and reaction thermodynamics can be determined. This can provide valuable information on the reactivity of the molecule and the feasibility of different chemical transformations.

Analytical Characterization Methodologies for N1 Pyrimidin 2 Yl Ethane 1,2 Diamine and Its Complexes

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the structural elucidation of N1-(Pyrimidin-2-YL)ethane-1,2-diamine, providing insights into its atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In a typical ¹H NMR spectrum, distinct signals would be expected for the protons of the pyrimidine (B1678525) ring and the ethane-1,2-diamine backbone. The pyrimidine protons typically appear in the aromatic region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns revealing their positions on the ring. The methylene (B1212753) (-CH₂-) protons of the ethylenediamine (B42938) chain would appear as multiplets in the aliphatic region (typically δ 2.5-4.0 ppm). The amine (-NH and -NH₂) protons would produce signals that can vary in chemical shift and may be broadened due to chemical exchange.

¹³C NMR spectroscopy complements the proton data by showing signals for each unique carbon atom in the molecule. The carbon atoms of the pyrimidine ring would resonate at lower field (δ 150-170 ppm), while the aliphatic carbons of the ethylenediamine moiety would appear at a higher field (δ 30-50 ppm). Upon formation of metal complexes, significant shifts in the NMR signals, particularly for the nuclei near the coordination sites (the nitrogen atoms of the pyrimidine ring and the diamine chain), are observed, providing evidence of metal-ligand binding.

Table 1: Expected NMR Data for this compound

Nucleus Functional Group Expected Chemical Shift (ppm) Notes
¹H Pyrimidine C-H δ 8.3 (d), δ 6.6 (t) Specific shifts and coupling constants depend on substitution.
¹H Ethane (B1197151) -CH₂-N δ 3.4-3.6 May appear as triplets or complex multiplets.
¹H Ethane -CH₂-NH₂ δ 2.8-3.0 Chemical shift can be solvent-dependent.
¹H Amine N-H Variable Often broad; position and visibility depend on solvent and concentration.
¹³C Pyrimidine C=N δ 164 Quaternary carbon adjacent to two nitrogens.
¹³C Pyrimidine C-H δ 158, δ 110 Represents the carbon atoms in the pyrimidine ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies. For this compound, the IR spectrum would display distinct bands corresponding to the vibrations of its amine and pyrimidine groups.

Key vibrational bands include the N-H stretching of the primary and secondary amines, typically appearing as medium to strong bands in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the pyrimidine ring are observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the ethane chain appear just below 3000 cm⁻¹. The C=N and C=C stretching vibrations within the pyrimidine ring give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region. Bending vibrations for the N-H groups (scissoring) are also characteristic, often seen around 1600 cm⁻¹. When the ligand coordinates to a metal ion, shifts in the positions of these bands, especially those involving the nitrogen atoms, can confirm the participation of these groups in complex formation.

Table 2: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300-3500 N-H Stretch Primary and Secondary Amine
3000-3100 C-H Stretch Aromatic (Pyrimidine)
2850-2960 C-H Stretch Aliphatic (Ethane)
~1600 N-H Bend Primary Amine
1400-1600 C=C and C=N Stretch Pyrimidine Ring

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyrimidine ring of this compound contains π-electrons and non-bonding electrons (on the nitrogen atoms), which give rise to characteristic absorptions. Typically, π→π* transitions occur at shorter wavelengths (higher energy), while n→π* transitions occur at longer wavelengths (lower energy). For pyrimidine derivatives, strong absorptions are often observed below 300 nm. ambeed.com Upon coordination to a metal ion, the electronic environment of the ligand is altered, leading to shifts in the absorption maxima (either a bathochromic/red shift or a hypsochromic/blue shift). Furthermore, the formation of metal complexes can introduce new absorption bands, such as ligand-to-metal charge transfer (LMCT) or d-d transition bands, which are crucial for characterizing the electronic structure of the complex. researchgate.netrdd.edu.iq

Mass Spectrometry (MS, LC-MS, UPLC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₆H₁₀N₄), the exact mass is 138.0905 Da. High-resolution mass spectrometry (HRMS) can confirm this mass with high precision, thereby verifying the molecular formula.

Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are particularly valuable as they combine the separation power of chromatography with the detection capabilities of MS. These methods allow for the determination of the molecular weight of the pure compound as well as any impurities or byproducts. The fragmentation pattern observed in the mass spectrum can also provide structural information, helping to piece together the different components of the molecule. In the analysis of metal complexes, MS is used to confirm the formation of the complex and determine its stoichiometry. mdpi.com

Crystallographic Analysis: Single Crystal X-ray Diffraction

While a crystal structure for the free ligand this compound is not readily found in the public domain, this method is paramount for the characterization of its metal complexes. researchgate.net An X-ray crystal structure of a complex would unequivocally establish which nitrogen atoms of the ligand are coordinated to the metal center, the coordination geometry of the metal (e.g., octahedral, tetrahedral, square planar), and the precise metal-ligand bond distances. rdd.edu.iqnih.govnih.gov This information is vital for understanding the nature of the chemical bonding and the factors that govern the structure of the complex.

Table 3: Typical Data Obtained from Single Crystal X-ray Diffraction

Parameter Description
Crystal System The crystal system (e.g., monoclinic, triclinic).
Space Group The symmetry group of the crystal (e.g., P2₁/c).
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Bond Lengths The distances between bonded atoms (in Ångströms).
Bond Angles The angles between adjacent bonds (in degrees).
Torsion Angles The dihedral angles that define the molecular conformation.

Chromatographic Purity and Separation Methods (HPLC, GC, UPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and other impurities. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly used methods. avantorsciences.com

The choice of method depends on the volatility and thermal stability of the compound. Given its amine functional groups, HPLC is often a suitable choice. A typical setup would involve a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape. ambeed.com The purity of the sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

These chromatographic methods, especially when coupled with mass spectrometry (LC-MS, GC-MS, UPLC-MS), are powerful tools for both qualitative and quantitative analysis, ensuring the identity and purity of the synthesized compound before its use in further applications, such as the synthesis of metal complexes. nih.gov

Thermal Analysis Techniques (Thermogravimetric Analysis - TGA)

Thermogravimetric analysis (TGA) is a fundamental technique for studying the thermal stability and decomposition patterns of this compound complexes. This method continuously measures the mass of a sample as it is heated at a constant rate, providing insights into the composition and thermal behavior of the material. ijmra.us

Research on metal complexes incorporating ligands similar to this compound demonstrates a common pattern of thermal decomposition. Typically, the process occurs in distinct stages:

Initial Stage: Loss of hydrated water molecules.

Intermediate Stages: Decomposition and loss of coordinated anions and the organic ligand itself.

Final Stage: Formation of a stable metal oxide residue.

For instance, the thermal analysis of various transition metal complexes often reveals a multi-step decomposition. The first step, occurring at lower temperatures, is generally attributed to the loss of water of hydration. Subsequent steps at higher temperatures correspond to the breakdown of the coordinated ligands and anions, ultimately leaving a metal oxide. researchgate.net

A study on a Cu(II) complex with a related pyridine-containing diamine ligand, N¹,N³-bis(1-(pyridin-2-yl)ethylidene)propane-1,3-diamine, showed a three-step decomposition process when heated from 20–800 °C. researchgate.net Similarly, the thermal behavior of Co(II) and Cu(II) complexes with another related Schiff base ligand was investigated up to 1000 °C, providing data on their decomposition pathways. nih.gov

The data derived from TGA is not only qualitative but also quantitative. The percentage of weight loss at each decomposition stage allows for the calculation of the number of molecules lost, which helps in confirming the proposed structure of the complex. ijmra.us

Below is an interactive data table summarizing the typical thermal decomposition stages observed for transition metal complexes with related N-donor ligands.

Decomposition StageTemperature Range (°C)Typical Mass LossSpecies Lost
130 - 150VariesHydrated Water Molecules
2150 - 350VariesCoordinated Anions (e.g., Cl⁻) & Water
3> 350VariesOrganic Ligand (e.g., Pyrimidine derivative)
4> 600-Formation of Metal Oxide

Note: The temperature ranges and mass loss percentages are generalized and can vary significantly depending on the specific metal ion, the full ligand structure, and the heating rate used in the analysis.

Kinetic parameters, such as the energy of activation for the decomposition process, can also be determined from TGA data using methods like the Coats-Redfern equation. ijmra.usredalyc.org This information is crucial for understanding the stability and degradation kinetics of these materials. For example, a comparative study of Ni(II) and Cu(II) complexes showed that the Cu(II) complex had a higher decomposition temperature, indicating greater thermal stability. redalyc.org

Surface and Morphological Analysis (SEM, AFM) for Materials Applications

While TGA provides information on the thermal properties, techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are employed to investigate the surface topography and morphology of materials incorporating this compound and its complexes. These characteristics are vital for applications where surface interactions are important.

Scanning Electron Microscopy (SEM) uses a focused beam of electrons to generate images of a sample's surface. It provides high-resolution information about the surface topography, composition, and crystalline structure. For coordination complexes, SEM can reveal the particle shape, size distribution, and surface texture of the synthesized powders or crystals.

Atomic Force Microscopy (AFM) is another powerful surface imaging technique that can achieve resolutions down to the nanometer scale. nih.gov An AFM operates by scanning a sharp tip over the surface of the sample. The deflections of the cantilever holding the tip are monitored to create a three-dimensional topographic map of the surface. nih.gov AFM is particularly useful for characterizing the nanoscale tribological properties, such as friction and adhesion, of thin films or coatings made from these materials. nih.gov

For example, in the broader context of material science, AFM has been used to assess the effect of deposition conditions on the frictional parameters of coatings at the nanoscale asperity level. nih.gov This type of analysis would be relevant for potential applications of this compound complexes in areas like catalysis or as surface modifiers, where understanding the surface at the nanoscale is critical.

The table below summarizes the primary information obtained from these surface analysis techniques.

TechniquePrimary Information ObtainedRelevance to Complexes
Scanning Electron Microscopy (SEM) Surface topography, Particle morphology (shape and size), Crystalline structure, Elemental composition (with EDX)Visualizing the crystal habit and uniformity of synthesized complex powders. Assessing the surface features of materials modified with the complex.
Atomic Force Microscopy (AFM) 3D surface topography, Surface roughness, Nanoscale friction and adhesion, Material stiffnessQuantifying surface roughness at the nanoscale. Investigating the tribological properties of thin films or coatings. Probing mechanical properties of single crystals or aggregates.

While direct SEM and AFM studies specifically on this compound are not extensively reported in the provided search results, the characterization of related coordination polymers and metal-organic frameworks frequently employs these methods to understand the material's morphology, which is crucial for its application in catalysis, sensing, and gas storage. The principles of these analyses are directly applicable to the study of materials derived from the title compound.

Applications of N1 Pyrimidin 2 Yl Ethane 1,2 Diamine in Catalysis

N1-(Pyrimidin-2-YL)ethane-1,2-diamine as a Ligand in Homogeneous Catalysis

There is no available research in the public domain that details the use of this compound as a ligand in homogeneous catalysis. While related structures containing pyridine (B92270) or other N-heterocyclic moieties are known to form catalytically active complexes for reactions such as polymerization, hydrogenation, and cross-coupling, the specific performance and applications of this compound complexes have not been reported.

Heterogeneous Catalysis and Supported Catalytic Systems

Information regarding the immobilization of this compound onto solid supports to create heterogeneous catalysts is not present in the available scientific literature. The synthesis of such supported systems would be a viable research direction, potentially offering advantages in catalyst recovery and reusability, but no studies have been published on this topic to date.

Asymmetric Catalysis Mediated by Chiral Derivatives of this compound

The synthesis of chiral 1,2-diamines and their application in asymmetric catalysis is a well-established field. These ligands are crucial for the enantioselective synthesis of a wide range of molecules. However, there are no published reports on the synthesis of chiral derivatives of this compound or their subsequent use in asymmetric transformations. Consequently, no data on enantiomeric excess or specific catalytic protocols exist.

Mechanistic Insights into Catalytic Cycles Involving this compound Complexes

Due to the lack of reported catalytic activity, no mechanistic studies have been conducted on catalytic cycles involving metal complexes of this compound. Understanding the mechanism of a catalytic reaction is predicated on the existence of the reaction itself.

Catalyst Design and Performance Optimization

The design of catalysts and the optimization of their performance are critical aspects of catalytic research. This typically involves modifying the ligand structure or reaction conditions to improve activity, selectivity, and stability. As there are no foundational studies on the catalytic applications of this compound, no research into its design and performance optimization has been documented.

Exploration of N1 Pyrimidin 2 Yl Ethane 1,2 Diamine in Medicinal and Biological Chemistry

Investigation of Biological Activities and Therapeutic Potential

Research into N1-(Pyrimidin-2-YL)ethane-1,2-diamine and its derivatives has revealed a spectrum of biological activities. The core structure, which combines a pyrimidine (B1678525) ring with an ethylenediamine (B42938) chain, serves as a versatile scaffold for developing novel therapeutic agents.

Antimicrobial Activity (Antibacterial, Antifungal)

The pyrimidine nucleus is a cornerstone in the development of antimicrobial agents. researchgate.net Derivatives of pyrimidine have demonstrated significant efficacy against a variety of microbial pathogens.

Antibacterial and Antifungal Research: A study on novel pyrimidine and pyrimidopyrimidine derivatives, synthesized from a 6-amino-4-aryl-2-oxo-pyrimidine-5-carbonitrile precursor, showed potent antimicrobial effects. nih.gov Several of these compounds exhibited excellent activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, the Gram-negative bacterium Escherichia coli, and the fungi Candida albicans and Aspergillus flavus, with some compounds showing stronger effects than the reference drugs ampicillin (B1664943) and clotrimazole. nih.gov

Similarly, the synthesis of pyrimidin-2-ol/thiol/amine analogues has yielded compounds with significant in vitro antimicrobial activity against both bacterial and fungal strains, in some cases exceeding the potency of standard drugs. researchgate.net Thieno[2,3-d]pyrimidine derivatives have also been identified as promising antibacterial agents, with some showing high affinity for the tRNA (Guanine37-N1)-methyltransferase (TrmD) enzyme in Pseudomonas aeruginosa. mdpi.com

Derivatives incorporating a 1,2-ethylenediamine pharmacophore have also shown potent antimicrobial activity. For example, N,N′-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine demonstrated significant activity against S. enterica and P. aeruginosa. researchgate.net The combination of a pyridine (B92270) nucleus with other heterocyclic rings has been shown to enhance therapeutic properties, with synthesized hybrids exhibiting good antimicrobial activity against strains like Staphylococcus aureus, Bacillus subtilis, and Candida albicans. nih.govresearchgate.net

Derivative Class Tested Microorganisms Observed Activity Reference
Pyrimidine and Pyrimidopyrimidine derivativesS. aureus, B. subtilis (Gram+), E. coli (Gram-), C. albicans, A. flavus (Fungi)Excellent antimicrobial activity, some exceeding reference drugs. nih.gov
Pyrimidin-2-ol/thiol/amine analoguesGram-positive and Gram-negative bacteria, FungiSignificant antimicrobial activity, some more active than standard drugs. researchgate.net
Thieno[2,3-d]pyrimidine-benzimidazole hybridsP. aeruginosa, Gram-positive and Gram-negative bacteria, C. albicansHigh affinity for TrmD enzyme; potent antimicrobial properties. mdpi.com
N,N′-Bis(2-hydroxylbenzyl)-1,2-ethanediamine derivativesS. enterica, P. aeruginosa, S. aureusFavorable antimicrobial activity, particularly against S. enterica. researchgate.net
Pyridine-based hybridsS. aureus, B. subtilis, E. coli, S. typhimurium, A. flavus, C. albicansGood antimicrobial activity against a broad spectrum of microbes. nih.gov

Antiviral Activity and Mechanisms

The search for new antiviral agents is a global health priority. nih.gov Heterocyclic compounds, particularly those containing a pyridine or pyrimidine nucleus, are noted for their potential antiviral properties. Research has explored various derivatives for their ability to combat viral infections, although specific studies on this compound are limited. The broader class of pyridine compounds has been a focus of such research due to their established therapeutic potential. nih.gov

Anti-inflammatory and Analgesic Properties

Derivatives of pyrimidine have been investigated for their potential to mitigate inflammation. An in vitro study using a membrane stabilization method (anti-hemolytic activity) assessed the anti-inflammatory potential of newly synthesized pyrimidine and pyrimidopyrimidine compounds. nih.gov The results indicated that several derivatives demonstrated strong anti-hemolytic and antioxidant effects, suggesting their capacity to protect red blood cells from hemolysis, a marker for anti-inflammatory potential. nih.gov

Antiparasitic Activity (e.g., Antimalarial)

Malaria remains a significant global health issue, spurred by parasite resistance to existing therapies. nih.gov This has driven research into new chemical entities with novel mechanisms of action. Pyridine-containing compounds are among those being investigated. A study of pyridine carboxamides and thiocarboxamides revealed that twelve of the twenty-two synthesized compounds showed in vitro activity against the intraerythrocytic stage of Plasmodium falciparum. nih.gov One compound, thiopicolinamide, was particularly potent with submicromolar activity and was equally effective against chloroquine-sensitive and -resistant strains. nih.gov

Furthermore, aminopeptidase (B13392206) inhibitors are being explored as antimalarial agents. Phebestin, an aminopeptidase N inhibitor, has demonstrated significant in vitro inhibitory activity against P. falciparum and reduced parasitemia in mouse models infected with P. yoelii and P. berghei. nih.gov This highlights the potential of targeting peptidases in the malaria parasite.

Molecular Targets and Pathways of Biological Action

Understanding the specific molecular targets and pathways through which a compound exerts its effects is crucial for drug development. For derivatives of this compound, research has identified several key protein interactions.

Enzyme Inhibition and Receptor Binding Studies

The biological activity of pyrimidine derivatives is often linked to their ability to inhibit specific enzymes or bind to cellular receptors.

Enzyme Inhibition:

Focal Adhesion Kinase (FAK): A series of diaminopyrimidine derivatives were designed as inhibitors of FAK, a non-receptor protein tyrosine kinase involved in cancer cell proliferation and migration. nih.gov One potent derivative, compound A12, emerged from this research, showing significant anticancer activity against lung and breast cancer cell lines by inhibiting FAK. nih.gov

Janus Kinase 2 (JAK2): N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivatives have been developed as selective inhibitors of JAK2, a key enzyme in the signaling pathway of myeloproliferative neoplasms. nih.gov A lead compound from this series, 13ac, showed excellent potency against JAK2 and downregulated the phosphorylation of its downstream protein targets. nih.gov

Bacterial Topoisomerase II: Pyridothienopyrimidine derivatives have been screened for their inhibitory activity against E. coli topoisomerase II (DNA gyrase and topoisomerase IV). mdpi.com Certain derivatives showed potent dual inhibition of both enzymes, with docking studies suggesting they bind effectively within the E. coli DNA gyrase B active site. mdpi.com

N-Succinyl-l,l-2,6-diaminopimelic Acid Desuccinylase (DapE): Pyrazole-based compounds featuring a pyrimidine moiety have been synthesized as inhibitors of the bacterial enzyme DapE, which is a potential target for new antibiotics. mdpi.com

Receptor Binding:

Benzodiazepine (B76468) Receptor: A study on quinolino-pyrazolino-purinones, which contain a pyrimidine substructure, evaluated their ability to bind to benzodiazepine receptors in bovine brain membranes. nih.gov Several synthesized compounds showed significant inhibition of radioligand binding, indicating their interaction with this receptor. nih.gov

Compound Class Molecular Target Therapeutic Area Key Findings Reference
Diaminopyrimidine derivativesFocal Adhesion Kinase (FAK)OncologyPotent inhibition of FAK, leading to anticancer activity. nih.gov
N-(pyrimidin-2-yl)-tetrahydroisoquinolin-6-amine derivativesJanus Kinase 2 (JAK2)Oncology (Myeloproliferative Neoplasms)Selective and potent inhibition of JAK2 kinase activity. nih.gov
Pyridothienopyrimidine derivativesDNA gyrase and Topoisomerase IVAntibacterialDual inhibition of bacterial type II topoisomerases. mdpi.com
Quinolino-pyrazolino-purinonesBenzodiazepine ReceptorNeuroscienceSignificant displacement of a specific radioligand from the receptor. nih.gov

Metal Chelation in Biological Systems

The ability of a molecule to bind to metal ions, a process known as chelation, is a critical aspect of its biological activity. nih.govpsu.edu this compound, with its constituent pyridine and amine groups, is a notable chelating agent. The nitrogen atoms within the pyrimidine ring and the ethylenediamine side chain can donate lone pairs of electrons to form coordinate bonds with metal ions. This interaction can significantly influence the bioavailability, transport, and reactivity of metal ions within a biological system. nih.gov

Research has demonstrated that related bipyridyl and diamine ligands form stable complexes with various transition metals. For instance, studies on copper chelating agents with similar structural motifs, such as N1-(2-aminoethyl)-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine, have shown the formation of stable copper(II) complexes at physiological pH. nih.gov These complexes can exhibit encouraging biological half-lives and tissue accumulation, suggesting their potential to mobilize metal ions in vivo. nih.gov The geometry of these metal complexes, often square planar, is crucial for their interaction with biological macromolecules. nih.gov The chelation process can modulate the redox potential of the metal ion, which in turn can influence processes like oxidative stress and catalytic activity within cells.

The table below summarizes the metal chelation properties of related diamine compounds, highlighting their selectivity for certain metal ions.

CompoundMetal Ion SelectivityBiological Implication
N1-(2-aminoethyl)-N2-(pyridin-2-ylmethyl)ethane-1,2-diamineHigh for Cu(II) over Zn(II) and Ca(II) nih.govPotential for in vivo copper mobilization nih.gov
N,N'-bis(pyridin-2-ylmethyl)ethane-1,2-diamineForms stable complexes with various transition metalsPotential therapeutic applications in cancer research

Structure-Activity Relationship (SAR) Studies for Enhanced Biological Efficacy

The biological activity of this compound and its derivatives is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry to understand how specific structural modifications influence a compound's efficacy and to design more potent and selective molecules.

For pyrimidine-based compounds, SAR studies have revealed several key insights. The substitution pattern on the pyrimidine ring and modifications to the ethylenediamine side chain can dramatically alter biological activity. For example, in a series of pyrimidine derivatives developed as anticancer agents, the nature of the substituent at the 6-position of the pyrimidine core was found to be critical. nih.gov Replacing a propanediamine group with a dipropylamine (B117675) group resulted in a significant loss of activity. nih.gov This suggests that the size, shape, and hydrogen-bonding capacity of the side chain are crucial for target interaction.

Furthermore, the introduction of different functional groups can modulate the electronic properties and lipophilicity of the molecule, affecting its ability to cross cell membranes and interact with its biological target. Studies on pyrimidine derivatives as kinase inhibitors have shown that the addition of specific aromatic rings can enhance binding to the hydrophobic cavity of the enzyme's active site. nih.gov Molecular docking studies are often employed in conjunction with SAR to visualize and predict these binding interactions. nih.gov

The following table presents a summary of SAR findings for related pyrimidine derivatives.

Structural ModificationEffect on Biological ActivityReference
Substitution at the 6-position of the pyrimidine coreAltering the amine substituent significantly impacts anticancer activity. nih.gov nih.gov
Replacement of a propanediamine with a dipropylamine groupResulted in a loss of anticancer activity. nih.gov nih.gov
Addition of aromatic ringsCan enhance binding to hydrophobic pockets of enzymes. nih.gov nih.gov

Role in Drug Discovery and Development Initiatives

This compound and its analogs serve as versatile scaffolds in drug discovery and development. chemimpex.com The pyrimidine core is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs and clinical candidates. researchgate.net The diamine side chain provides a key point for modification, allowing for the synthesis of large libraries of compounds for high-throughput screening.

The development of novel kinase inhibitors is a prominent area where pyrimidine-diamine scaffolds have been successfully employed. For instance, a series of novel pyrimidin-2-amine derivatives were designed and synthesized as potent inhibitors of Polo-like kinase 4 (PLK4), a key regulator of cell division and a target in cancer therapy. nih.gov One of the lead compounds from this series demonstrated high inhibitory activity against PLK4 and excellent antiproliferative activity against breast cancer cells. nih.gov

Moreover, the metal-chelating properties of these compounds open avenues for their use in developing treatments for diseases associated with metal dysregulation. The ability to modulate the concentration and activity of metal ions is being explored for conditions ranging from neurodegenerative diseases to infectious diseases. nih.gov

The journey of a compound from initial discovery to a potential drug candidate involves extensive biological evaluation, including in vitro and in vivo studies. The synthesis of derivatives of this compound is often a multi-step process involving nucleophilic substitution and other standard organic reactions. nih.govnih.gov The data generated from these studies, including inhibitory concentrations (IC50) and pharmacokinetic properties, are crucial for advancing a compound through the drug development pipeline.

The table below highlights the role of pyrimidine derivatives in recent drug discovery initiatives.

Therapeutic AreaTargetKey FindingsReference
CancerPolo-like kinase 4 (PLK4)A novel pyrimidin-2-amine derivative showed high inhibitory activity (IC50 = 0.0067 μM) and good plasma stability. nih.gov nih.gov
CancerGeneral anticancerCertain pyrimidine derivatives displayed very strong antitumor properties against human hepatic and breast cancer cell lines. researchgate.net researchgate.net

Contributions of N1 Pyrimidin 2 Yl Ethane 1,2 Diamine to Materials Science

Development of Functional Polymeric Materials

The incorporation of pyrimidine (B1678525) moieties into polymer backbones can impart unique functionalities, including thermal stability and specific binding capabilities. Research has demonstrated the synthesis and polymerization of pyrimidine derivatives to create novel functional polymers. For instance, 1-(2-diallylaminoethyl)pyrimidines have been synthesized and successfully polymerized to yield a series of pyrimidine-substituted homopolymers and copolymers nih.gov. The synthesis of these monomers involves a multi-step process, starting from the reaction of a pyrimidine with ethylene (B1197577) carbonate, followed by chlorination and subsequent reaction with diallylamine (B93489) nih.gov.

The resulting polymers, which are analogues of polynucleotides, have potential applications in therapeutics and diagnostics due to their stability against enzymatic cleavage of the phosphodiester backbone found in natural nucleic acids nih.gov. The cyclopolymerization of these pyrimidine-based monomers can lead to homopolymers, while cyclo-copolymerization with agents like sulfur dioxide can produce copolymers with varying yields nih.gov.

Furthermore, the integration of pyrimidine rings into high-performance polymers like polyimides has been explored to enhance their properties. Polyimides containing pyrimidine moieties have been synthesized by reacting diamine monomers, such as 2-phenyl-4,6-bis(4-aminophenoxy)pyrimidine, with various aromatic dianhydrides researchgate.net. These polyimides have demonstrated excellent thermal stability and good solubility in polar aprotic solvents, which is a crucial characteristic for their processing and application researchgate.net. The presence of the pyrimidine group in the polymer main chain is reported to contribute to the high thermal and chemical resistance of the resulting materials researchgate.net.

A related pyridine-containing compound, N1,N1-Dimethyl-1-(pyridin-2-yl)ethane-1,2-diamine, is noted for its use in creating advanced polymers with specific chemical properties for enhanced durability and performance chemimpex.com. While this is a pyridine (B92270) analog, the principle of incorporating a nitrogen-containing heterocycle to enhance polymer properties is comparable.

Table 1: Examples of Pyrimidine-Based Monomers and Resulting Polymers

MonomerPolymerization MethodResulting PolymerPotential ApplicationsReference
1-(2-diallylaminoethyl)uracilCyclopolymerization / Cyclo-copolymerization with SO2Poly(1-(2-diallylaminoethyl)uracil)Therapeutic and diagnostic polynucleotide analogues nih.gov
1-(2-diallylaminoethyl)thymineCyclopolymerization / Cyclo-copolymerization with SO2Poly(1-(2-diallylaminoethyl)thymine)Therapeutic and diagnostic polynucleotide analogues nih.gov
1-(2-diallylaminoethyl)cytosineCyclopolymerization / Cyclo-copolymerization with SO2Poly(1-(2-diallylaminoethyl)cytosine)Therapeutic and diagnostic polynucleotide analogues nih.gov
2-phenyl-4,6-bis(4-aminophenoxy)pyrimidineTwo-step polycondensation with aromatic dianhydridesPolyimideHigh-performance films and coatings researchgate.net

Application in Coatings and Surface Modification

The chemical structure of N1-(Pyrimidin-2-YL)ethane-1,2-diamine and its derivatives allows for their use in coatings and surface modifications, imparting desirable properties to the underlying substrates. The pyridine analogue, N1,N1-Dimethyl-1-(pyridin-2-yl)ethane-1,2-diamine, is explicitly mentioned for its role in creating advanced coatings that require specific chemical properties for improved durability and performance chemimpex.com. The nitrogen atoms in the heterocyclic ring and the amine groups can provide excellent adhesion to various surfaces and can also act as corrosion inhibitors.

Pyrimidine molecules have been attached to planar gold substrates to create photoreactive surfaces in the form of films mdpi.com. This demonstrates the potential of pyrimidine derivatives in surface functionalization. The ability to form well-defined layers on surfaces is crucial for applications in sensors, electronics, and biocompatible coatings.

Design of Supramolecular Architectures and Frameworks

This compound and related pyrimidine-containing ligands are of significant interest in the design of supramolecular architectures, such as metal-organic frameworks (MOFs) and coordination polymers. The pyrimidine moiety, with its nitrogen atoms, can act as a coordination site for metal ions, leading to the formation of extended, highly ordered structures.

For example, pyrimidine-5-carboxylate has been used as a multitopic ligand to construct a series of MOFs with Co(II), Cd(II), and Cu(II) ions, resulting in networks with well-defined topologies like body-centered-cubic and rutile structures acs.orgnih.gov. One of these MOFs, [Cu(pmc)2], exhibits permanent porosity and shows highly selective sorption of CO2 over other gases like N2, Ar, O2, H2, and CH4 nih.gov. This selectivity is a highly sought-after property for gas separation and storage applications.

Similarly, pyrimidine-4,6-dicarboxylate has been employed as a ligand to synthesize a 3D luminescent MOF with lead(II) ions mdpi.com. The resulting framework displays an unprecedented topology and exhibits greenish-blue photoluminescence, which is more intense than that of the free ligand mdpi.com. The thermal stability and luminescent properties of such MOFs make them promising candidates for applications in sensing, catalysis, and optoelectronics.

The flexibility of the ethane-1,2-diamine backbone in this compound, combined with the coordinating ability of the pyrimidine ring, allows for the formation of diverse and stable metal complexes, which are the fundamental building blocks of these supramolecular structures .

Table 2: Examples of Pyrimidine-Based Ligands in Supramolecular Architectures

LigandMetal IonResulting ArchitectureKey PropertiesReference
Pyrimidine-5-carboxylate (pmc)Cu(II)[Cu(pmc)2] MOFPermanent porosity, selective CO2 sorption acs.orgnih.gov
Pyrimidine-5-carboxylate (pmc)Co(II)MOFBody-centered-cubic topology acs.orgnih.gov
Pyrimidine-5-carboxylate (pmc)Cd(II)MOFRutile topology acs.orgnih.gov
Pyrimidine-4,6-dicarboxylate (pmdc)Pb(II)3D MOFUnprecedented topology, photoluminescence mdpi.com
(2-pyrimidin-5-yl)terephthalic acidIn(III)Porous In-MOFHigh sorption capacity, catalytic activity rsc.org

Hybrid Materials Systems Incorporating this compound

The functional groups present in this compound and its derivatives make them suitable for the creation of hybrid materials, where they can be integrated with other components to achieve synergistic properties. A notable example is the in-situ preparation of a composite material, Ag@In-MOF, where silver nanoparticles (Ag NPs) are embedded within a porous indium-based MOF rsc.org. The MOF itself is constructed using an asymmetric N,O-containing (2-pyrimidin-5-yl)terephthalic acid ligand.

In this system, the pyrimidine-modified MOF not only provides a stable and porous host for the silver nanoparticles but also facilitates their formation without the need for an additional reducing agent rsc.org. The resulting hybrid material, Ag@1, demonstrates great sorption capacity and acts as an efficient catalyst for the fixation of CO2 and epoxides rsc.org. This work highlights the potential of using pyrimidine-containing ligands to construct sophisticated hybrid materials with multifunctional applications.

The ability of pyrimidine derivatives to coordinate with metal ions and also to be part of a larger organic framework allows for the rational design of such hybrid systems with tailored functionalities for catalysis, sensing, and environmental remediation.

Future Research Directions and Perspectives for N1 Pyrimidin 2 Yl Ethane 1,2 Diamine

Emerging Synthetic Methodologies and Scalable Production

The future synthesis of N1-(Pyrimidin-2-YL)ethane-1,2-diamine and its derivatives is expected to be driven by the adoption of innovative and efficient methodologies that prioritize scalability and sustainability. While traditional multi-step syntheses have been employed for related compounds, emerging techniques offer promising avenues for more streamlined and environmentally benign production.

Future research will likely focus on the development of one-pot multicomponent reactions. These reactions, which combine multiple reactants in a single vessel to form a complex product, offer significant advantages in terms of reduced waste, energy consumption, and reaction time. For instance, an iridium-catalyzed multicomponent synthesis has been successfully applied to produce a variety of pyrimidines from amidines and alcohols, yielding products in up to 93% isolated yields. acs.org The adaptation of such methods to the synthesis of this compound could represent a major step towards its large-scale availability.

Moreover, microwave-assisted synthesis presents another promising frontier. This technique has been shown to dramatically reduce reaction times for the synthesis of related imidazo[1,2-a]pyrimidine (B1208166) derivatives. researchgate.net Exploring microwave-assisted protocols for the condensation of 2-aminopyrimidine (B69317) with appropriate precursors could lead to rapid and efficient access to the target compound.

The following table outlines potential emerging synthetic routes that could be explored for the scalable production of this compound.

Table 1: Potential Emerging Synthetic Methodologies for this compound

Methodology Potential Advantages Key Research Focus
One-Pot Multicomponent Reaction Reduced reaction steps, higher atom economy, lower waste generation. Identification of suitable catalysts and reaction conditions for the specific reactants.
Microwave-Assisted Synthesis Rapid reaction times, improved yields, enhanced reaction control. Optimization of microwave parameters (power, temperature, time) for the synthesis.
Catalytic Dehydrogenative Annulation Use of readily available alcohols as starting materials, generation of H2 as a byproduct. Development of efficient and selective nickel(II) or other metal pincer complexes as catalysts. acs.org
Flow Chemistry Precise control over reaction parameters, enhanced safety, potential for continuous production. Design and optimization of a continuous flow reactor setup for the synthesis.

Novel Coordination Complexes with Diverse Metal Centers

The diamine and pyrimidine (B1678525) nitrogen atoms in this compound make it an excellent candidate for use as a ligand in coordination chemistry. The formation of stable complexes with a variety of metal ions is a key area for future investigation, with potential applications in catalysis, materials science, and medicine.

Research is anticipated to expand beyond common transition metals to include a wider array of metal centers, such as lanthanides and noble metals. The coordination of this compound to different metals will result in complexes with unique geometries, electronic properties, and reactivity. For example, related pyrimidine-based ligands have been shown to form coordination polymers with interesting magnetic and luminescent properties.

Future studies should systematically explore the coordination behavior of this compound with a diverse range of metal ions. The characterization of these novel complexes using techniques such as single-crystal X-ray diffraction, NMR spectroscopy, and mass spectrometry will be crucial for understanding their structure-property relationships.

The table below illustrates the potential for forming diverse coordination complexes and their prospective applications.

Table 2: Prospective Coordination Complexes of this compound and Their Potential Applications

Metal Center Potential Coordination Geometry Potential Applications
Copper(II) Square planar, distorted octahedral Catalysis in organic synthesis, antimicrobial agents. researchgate.net
Iron(II/III) Octahedral Spin-crossover materials, redox catalysts. nih.gov
Zinc(II) Tetrahedral, octahedral Fluorescent sensors, potential therapeutic agents.
Ruthenium(II) Octahedral Anticancer agents, photosensitizers.
Platinum(II) Square planar Anticancer drugs with novel mechanisms of action. nih.gov
Lanthanides (e.g., Eu, Tb) High coordination numbers Luminescent probes, bio-imaging agents.

Expanded Biological Targets and Mechanisms of Action

The structural motifs present in this compound are found in numerous biologically active molecules, suggesting a rich potential for this compound and its metal complexes in medicinal chemistry. Future research is expected to uncover a broad spectrum of biological targets and elucidate the underlying mechanisms of action.

A significant area of future investigation will be the exploration of the anticancer properties of this compound and its derivatives. Pyrimidine-based compounds have a well-established history as anticancer agents, and recent studies on pyrimidine-2,4-diamine analogues have demonstrated their efficacy in inhibiting cancer cell proliferation. rdd.edu.iq Research should focus on screening this compound and its metal complexes against a panel of cancer cell lines and identifying their specific molecular targets, which could include kinases, DNA, or other crucial cellular components. nih.gov

In addition to cancer, the antimicrobial potential of this compound warrants thorough investigation. The increasing threat of antibiotic resistance necessitates the discovery of new antimicrobial agents. Pyrimidine derivatives have shown promise as antibacterial and antifungal agents, and the chelation of metal ions by this compound could enhance this activity. unisi.it

The following table summarizes potential biological targets and the corresponding research directions.

Table 3: Potential Biological Targets and Research Directions for this compound

Biological Target Potential Therapeutic Area Key Research Questions
Protein Kinases Cancer Which specific kinases are inhibited? What is the mechanism of inhibition?
DNA Cancer, Antimicrobial Does the compound or its metal complexes bind to and damage DNA?
Topoisomerases Cancer Can it inhibit topoisomerase activity, leading to cancer cell death?
Microbial Enzymes Infectious Diseases Does it inhibit essential enzymes in bacteria or fungi?
G-protein coupled receptors (GPCRs) Various Diseases Can it modulate the activity of specific GPCRs?

Integration with Advanced Computational and Data Science Approaches

The integration of computational chemistry and data science will be instrumental in accelerating the discovery and development of this compound-based compounds. These in silico methods can provide valuable insights into structure-activity relationships (SAR), predict biological activities, and guide the design of new and more potent derivatives.

Quantitative Structure-Activity Relationship (QSAR) studies will be crucial for understanding how modifications to the chemical structure of this compound affect its biological activity. By building predictive models based on a dataset of related compounds, researchers can prioritize the synthesis of the most promising candidates. nih.gov

Molecular docking simulations will allow for the visualization and analysis of the interactions between this compound and its potential biological targets at the atomic level. This can help in understanding the mechanism of action and in designing derivatives with improved binding affinity and selectivity. researchgate.net

The table below highlights key computational approaches and their expected contributions.

Table 4: Computational and Data Science Approaches for this compound Research

Computational Method Application Expected Outcome
QSAR Modeling Predict biological activity based on chemical structure. Identification of key structural features for desired activity.
Molecular Docking Simulate the binding of the compound to biological targets. Understanding of binding modes and prediction of binding affinity.
Molecular Dynamics (MD) Simulations Study the dynamic behavior of the compound and its complexes. Assessment of conformational stability and flexibility of ligand-target interactions.
Virtual Screening Screen large compound libraries for potential hits. Rapid identification of novel derivatives with desired properties.
ADMET Prediction Predict absorption, distribution, metabolism, excretion, and toxicity. Early assessment of the drug-likeness of potential candidates.

Sustainable Chemistry and Green Synthesis Initiatives

In line with the growing emphasis on sustainable practices in chemistry, future research on this compound must incorporate green chemistry principles. This involves the development of synthetic routes that are environmentally benign, energy-efficient, and utilize renewable resources.

Solvent-free reaction conditions, such as mechanochemical synthesis using ball milling, also present an attractive green alternative. This technique has been successfully applied to the synthesis of various pyrimidine derivatives and could be adapted for this compound.

The following table summarizes key green chemistry initiatives and their potential impact on the synthesis of this compound.

Table 5: Green Chemistry Initiatives for the Synthesis of this compound

Green Chemistry Principle Specific Approach Potential Impact
Use of Renewable Feedstocks Synthesis from bio-based starting materials. Reduced reliance on fossil fuels and a more sustainable chemical industry.
Catalysis Development of reusable heterogeneous or biocatalysts. Increased efficiency, reduced waste, and lower production costs.
Benign Solvents Utilization of water, ethanol, or ionic liquids. Reduced environmental pollution and improved worker safety. acs.orgnih.gov
Energy Efficiency Microwave-assisted or room-temperature synthesis. Lower energy consumption and reduced carbon footprint. researchgate.net
Waste Prevention One-pot reactions and atom-economical syntheses. Minimized generation of hazardous byproducts.

Q & A

Q. What is a reliable synthetic route for N1-(pyrimidin-2-yl)ethane-1,2-diamine, and how can its purity be validated?

The compound is synthesized via nucleophilic aromatic substitution by refluxing 2-chloropyrimidine with excess ethylenediamine. After 2 hours, the mixture is diluted with brine, extracted with dichloromethane, and evaporated to yield a yellow oil (62% yield). Purity is confirmed via ¹H NMR (e.g., δ 8.28 ppm for pyrimidine protons, δ 3.50 ppm for ethylenediamine CH₂ groups) .

Q. How can researchers safely handle this compound and structurally similar diamines?

While specific safety data for this compound are limited, structurally related diamines (e.g., N1,N1'-(ethane-1,2-diyl)bis(N2-(2-aminoethyl)ethane-1,2-diamine)) require precautions:

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation.
  • Store at 2–8°C in a sealed container .

Q. What functionalization strategies are applicable to this compound for generating derivatives?

The primary amine groups can react with electrophiles like isothiocyanates or isocyanates to form thiourea or urea derivatives. For example, reacting with aryl isothiocyanates under mild conditions (room temperature, polar solvents) yields stable adducts, validated by HPLC and mass spectrometry .

Advanced Research Questions

Q. How does this compound perform as a ligand in transition-metal complexes?

The diamine serves as a bidentate ligand in platinum(II) and copper(II) complexes, enhancing nuclease activity. For example, Pt(II) complexes with this ligand exhibit selective DNA cleavage via oxidative pathways. Characterization involves ESI-MS , NMR , and kinetic studies under physiological conditions .

Q. What analytical methods are recommended for detecting impurities in this compound?

Impurity profiling (e.g., N1-(2-((2,4-dimethylphenyl)thio)phenyl)ethane-1,2-diamine) requires:

  • Reverse-phase HPLC with UV detection (λ = 254 nm).
  • LC-MS/MS for structural confirmation.
  • Reference standards calibrated against pharmacopeial guidelines .

Q. How do substituents on the pyrimidine ring affect the compound’s reactivity and biological activity?

Substituent effects can be analyzed using Hammett constants (σ) and Swain-Lupton parameters (F, R). Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity, altering reactivity in Schiff base formation or metal coordination. Statistical regression models (e.g., multivariate analysis) correlate substituent properties with spectral shifts in IR and NMR .

Q. Can this compound be integrated into supramolecular or catalytic systems?

Yes, its amine groups enable participation in hydrogen-bonded networks or as a catalyst in Knoevenagel condensations . For instance, silica-immobilized derivatives (e.g., N1-(3-(trimethoxysilyl)propyl)ethane-1,2-diamine) act as bifunctional catalysts in organic transformations, validated by TEM and XPS .

Methodological Considerations

  • Synthesis Optimization : Scale-up reactions may require reduced ethylenediamine excess to minimize byproducts.
  • Coordination Chemistry : Use Job’s plot analysis to determine metal-ligand stoichiometry .
  • Safety Protocols : For in vivo studies, conduct AMES tests to rule out mutagenicity of derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.